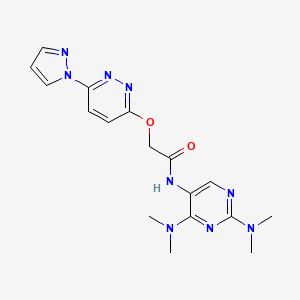

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2,4-bis(dimethylamino)pyrimidin-5-yl)acetamide

Description

This compound features a pyridazine core substituted with a pyrazole moiety at the 6-position, connected via an ether-oxygen bridge to an acetamide group. The acetamide nitrogen is further linked to a 2,4-bis(dimethylamino)pyrimidin-5-yl group.

Properties

IUPAC Name |

N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-2-(6-pyrazol-1-ylpyridazin-3-yl)oxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N9O2/c1-24(2)16-12(10-18-17(21-16)25(3)4)20-14(27)11-28-15-7-6-13(22-23-15)26-9-5-8-19-26/h5-10H,11H2,1-4H3,(H,20,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUPMYCBLECAVKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1NC(=O)COC2=NN=C(C=C2)N3C=CC=N3)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N9O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2,4-bis(dimethylamino)pyrimidin-5-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

-

Formation of the Pyrazolyl Pyridazine Intermediate:

- Starting with a pyridazine derivative, a nucleophilic substitution reaction introduces the 1H-pyrazol-1-yl group.

- Reaction conditions: Solvent (e.g., DMF), base (e.g., K2CO3), temperature (e.g., 80°C).

-

Coupling with the Pyrimidinyl Acetamide:

- The intermediate is then coupled with 2,4-bis(dimethylamino)pyrimidin-5-yl acetamide using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

- Reaction conditions: Solvent (e.g., dichloromethane), base (e.g., DIPEA), room temperature.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This includes:

- Use of continuous flow reactors to enhance reaction efficiency.

- Optimization of reaction conditions to maximize yield and purity.

- Implementation of purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the pyridazine ring, potentially converting it to a dihydropyridazine derivative.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring, where the dimethylamino groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as m-CPBA (meta-chloroperoxybenzoic acid) under mild conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products:

- Oxidized derivatives of the pyrazole ring.

- Reduced forms of the pyridazine ring.

- Substituted pyrimidine derivatives with various functional groups.

Chemistry:

- Used as a building block for the synthesis of more complex molecules.

- Studied for its reactivity and stability under various conditions.

Biology:

- Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.

Medicine:

- Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

- Studied for its ability to modulate specific biological pathways.

Industry:

- Potential applications in the development of new materials with unique properties.

- Used in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2,4-bis(dimethylamino)pyrimidin-5-yl)acetamide involves its interaction with specific molecular targets. These targets may include:

Enzymes: The compound can inhibit or activate certain enzymes, affecting metabolic pathways.

Receptors: It may bind to specific receptors, modulating signal transduction pathways.

DNA/RNA: Potential interactions with nucleic acids, influencing gene expression and protein synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Benzimidazole-Acetamide Derivatives ()

Compounds 28–32 in share the acetamide-pyrazole backbone but differ in their heterocyclic cores:

- N-(1H-Benzimidazol-2-yl)(1H-pyrazol-3(5)-yl)acetamides (28–31) : These derivatives replace the pyridazine-pyrimidine system with benzimidazole and additional substituents (e.g., triazole or tetrazole).

- N-(6-Chloro-1-methyl-benzimidazol-2-yl)(1H-pyrazol-3(5)-yl)acetamide (32) : Introduces a chloro and methyl group on the benzimidazole, enhancing steric bulk compared to the target compound.

Key Differences:

Core Heterocycles : The target compound uses pyridazine and pyrimidine, whereas analogues in employ benzimidazole. Pyridazine offers distinct electronic properties (e.g., electron-deficient nature) that may influence binding affinity .

Table 1: Structural and Physical Property Comparison

Pyrimidine-Based Analogues ()

Example 122 (Patent EP 2 903 618 B1): 2-(3-(4-((1H-Indazol-5-yl)amino)-6-(dimethylamino)pyrimidin-2-yl)phenoxy)-N-isopropylacetamide shares the dimethylamino-pyrimidine and acetamide motifs but differs in:

- Linkage: A phenoxy bridge replaces the pyridazine-oxygen bridge.

- Substituents: An indazolyl group and isopropyl acetamide tail instead of pyrazole and bis(dimethylamino)pyrimidine.

Functional Implications:

- The isopropyl group in Example 122 could enhance lipophilicity, whereas the bis(dimethylamino)pyrimidine in the target compound favors polar interactions .

Spectroscopic Data

Pharmacological and Physicochemical Considerations

- Solubility: The bis(dimethylamino)pyrimidine in the target compound likely improves aqueous solubility over benzimidazole analogues (), which rely on polar heterocycles for solubility .

- Hydrogen Bonding: The pyridazine-oxygen and pyrimidine-dimethylamino groups in the target compound may form stronger hydrogen bonds compared to the benzimidazole derivatives, influencing target selectivity .

Biological Activity

The compound 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2,4-bis(dimethylamino)pyrimidin-5-yl)acetamide is a complex organic molecule characterized by multiple heterocyclic structures, including pyrazole, pyridazine, and pyrimidine moieties. These structural features suggest significant potential for various biological activities, particularly in the context of drug development targeting kinases and other enzymes involved in cellular signaling pathways.

Structural Characteristics

The molecule's structure can be broken down into key components:

| Component | Description |

|---|---|

| Pyrazole Ring | Known for its role in modulating biological activity through interactions with receptors and enzymes. |

| Pyridazine Moiety | Often associated with antimicrobial and anti-inflammatory properties. |

| Dimethylamino Substituents | Enhance solubility and bioavailability, potentially increasing the compound's pharmacological efficacy. |

Kinase Inhibition

Research indicates that compounds with similar structural characteristics often exhibit significant interactions with various biological targets, particularly kinases. Kinases are crucial enzymes involved in numerous cellular processes, including cell proliferation and apoptosis. The presence of a piperazine ring within the compound suggests potential as a kinase inhibitor, which could be beneficial in developing treatments for cancer and inflammatory diseases.

Antiviral Activity

The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a promising structure for developing potent inhibitors against various viral infections, including coronaviruses. Studies have shown that modifications in this scaffold can lead to enhanced antiviral activity through improved binding affinity to target proteins involved in viral replication . This suggests that the compound may possess similar antiviral properties.

Antimicrobial Properties

The compound's structural features may also endow it with antimicrobial activity. The presence of nitrogen-rich heterocycles is often linked to antimicrobial effects against both Gram-positive and Gram-negative bacteria. For instance, related compounds have demonstrated significant efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

Case Studies

- Kinase Inhibition Study : A study focusing on pyrazolo[1,5-a]pyrimidines found that modifications to the core structure significantly improved potency against CSNK2A2, a kinase implicated in cancer progression. The introduction of specific substituents enhanced both metabolic stability and selectivity for the target enzyme .

- Antiviral Efficacy : Another investigation explored derivatives of pyrazolo compounds against SARS-CoV-2, revealing that certain modifications resulted in enhanced inhibition of viral replication in vitro. The structural optimization led to compounds with improved bioavailability and reduced toxicity profiles .

The precise mechanism of action for this compound is not fully elucidated but is believed to involve:

- Binding to Enzymatic Targets : The compound likely interacts with specific enzymes or receptors, modulating their activity.

- Influencing Cellular Pathways : By inhibiting key kinases or viral proteins, the compound may alter signaling pathways critical for cell survival and proliferation.

Q & A

Q. How can the purity and structural integrity of this compound be confirmed during synthesis?

- Methodological Answer: Structural validation requires a combination of Nuclear Magnetic Resonance (NMR) (¹H/¹³C for connectivity), Mass Spectrometry (MS) (exact mass confirmation), and Infrared (IR) Spectroscopy (functional group identification). For purity, use High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection at 254 nm. Baseline separation of peaks ensures ≥95% purity. Contaminants like unreacted pyridazine intermediates can be identified via retention time comparison .

Q. What are common synthetic routes for introducing the pyridazine and pyrazole moieties?

- Methodological Answer: The pyridazine core is typically synthesized via condensation reactions of 1,4-diketones with hydrazine derivatives. The pyrazole substituent is introduced using 1H-pyrazole-1-carboxylic acid or via cyclocondensation of hydrazines with β-ketoesters. Coupling the pyridazine-3-ol intermediate to the acetamide group often employs Mitsunobu conditions (DIAD, PPh₃) or nucleophilic substitution in polar aprotic solvents (e.g., DMF, 80°C) .

Q. What solvents and reaction conditions optimize yield during acetamide bond formation?

- Methodological Answer: Dimethylformamide (DMF) or acetonitrile at 60–80°C under nitrogen atmosphere minimizes side reactions. Catalytic 4-dimethylaminopyridine (DMAP) accelerates coupling. Post-reaction, precipitate the product using ice-cold water and purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can stability studies be designed for this compound under varying pH and temperature?

- Methodological Answer: Conduct accelerated stability testing :

- pH Stability: Dissolve in buffers (pH 1–13), incubate at 37°C for 24–72 hours, and analyze degradation via HPLC.

- Thermal Stability: Heat solid samples at 40°C, 60°C, and 80°C for 1–4 weeks. Monitor decomposition products by TGA-MS (thermogravimetric analysis coupled with mass spectrometry) .

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

- Methodological Answer: Use LC-MS/MS with a C18 column and electrospray ionization (ESI+). Validate the method for linearity (1–1000 ng/mL), precision (RSD <15%), and recovery (>80%). Internal standards like deuterated analogs (e.g., d₆-acetamide) improve accuracy .

Advanced Research Questions

Q. How to resolve discrepancies in biological activity data between structural analogs?

- Methodological Answer: Perform structure-activity relationship (SAR) analysis by comparing analogs (e.g., pyrimidine vs. pyridine substituents, dimethylamino vs. methoxy groups). Use molecular docking (AutoDock Vina) to predict binding affinities to targets like kinases or GPCRs. Validate with surface plasmon resonance (SPR) to measure binding kinetics .

Q. What experimental strategies elucidate the compound’s metabolic pathways?

- Methodological Answer: Incubate with human liver microsomes (HLMs) and NADPH cofactor. Identify metabolites via UHPLC-QTOF-MS in positive ion mode. Phase I metabolites (oxidation, demethylation) and Phase II conjugates (glucuronidation) are prioritized. Compare fragmentation patterns with reference standards .

Q. How to design a regioselective synthesis to avoid pyridazine N-oxide byproducts?

Q. What computational methods predict off-target interactions and toxicity?

Q. How to analyze contradictory data in enzyme inhibition assays (e.g., IC₅₀ variability)?

- Methodological Answer:

Re-evaluate assay conditions: - Enzyme Source: Compare recombinant vs. tissue-extracted enzymes.

- Cofactor Concentrations: Adjust ATP/Mg²⁺ levels for kinase assays.

- Statistical Analysis: Apply Grubbs’ test to remove outliers and use ANOVA for inter-lab variability. Validate with isothermal titration calorimetry (ITC) for enthalpy-driven binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.